N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-[4-(trifluoromethyl)phenyl]propanamide
Description
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-[4-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3NO2/c1-14(12-18-13-16-4-2-3-5-19(16)27-18)25-20(26)11-8-15-6-9-17(10-7-15)21(22,23)24/h2-7,9-10,13-14H,8,11-12H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZABDNUEOKCHLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)CCC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-[4-(trifluoromethyl)phenyl]propanamide typically involves multi-step organic reactions. One common method includes:
Formation of the Benzofuran Moiety: Starting with a suitable precursor, such as 2-hydroxybenzaldehyde, the benzofuran ring is formed through cyclization reactions.
Introduction of the Propan-2-yl Group: The benzofuran intermediate is then alkylated using appropriate reagents to introduce the propan-2-yl group.
Attachment of the Trifluoromethyl-Substituted Phenyl Group: This step involves coupling reactions, such as Suzuki or Heck coupling, to attach the trifluoromethyl-substituted phenyl group to the intermediate.
Formation of the Propanamide Linkage: Finally, the amide bond is formed through amidation reactions using reagents like carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-[4-(trifluoromethyl)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products
Oxidation Products: Carboxylic acids, ketones, and aldehydes.
Reduction Products: Amines and alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-[4-(trifluoromethyl)phenyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-[4-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety and trifluoromethyl group contribute to its binding affinity and specificity towards certain enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzofuran/Indole Moieties
N-(2-Furylmethyl)-3-[1-(4-methylbenzyl)-5-nitro-1H-indol-3-yl]-3-[4-(trifluoromethyl)phenyl]propanamide ()
- Structure : Combines indole, benzyl, and trifluoromethylphenyl groups with a propanamide linker.
- Key Differences : Replaces benzofuran with a nitro-substituted indole, introducing stronger electron-withdrawing effects. The furylmethyl group may alter solubility compared to the benzofuran-propan-2-yl chain.
- Implications : Nitro groups often enhance reactivity but may increase toxicity, whereas benzofuran offers a balance of stability and moderate hydrophobicity .
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide ()
- Structure : Features an indole-ethylamine scaffold and a fluorinated biphenyl group.
- Key Differences : Lacks the trifluoromethyl group but includes a fluorine atom for electronegativity. The ethylamine linker may enhance flexibility compared to the rigid propan-2-yl-benzofuran system.
Analogues with Trifluoromethylphenyl Groups
3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-N-((4-(trifluoromethyl)phenyl)sulfonyl)propanamide ()
- Structure : Integrates a sulfonamide group and a chlorobenzoyl-indole moiety.
Pyridine Derivatives (UDO and UDD) ()
- Structure : Pyridine-based inhibitors with trifluoromethylphenyl-piperazine motifs.
- Key Differences : Piperazine rings enhance solubility, while pyridine introduces basicity. Unlike the target compound, these lack amide linkages.
- Activity: Potent CYP51 inhibitors against Trypanosoma cruzi, highlighting the role of trifluoromethyl groups in antiparasitic activity .
Amide-Based Analogues with Varied Substituents
(S)-N-(1-Oxo-1-(2-(4-(trifluoromethyl)phenyl)hydrazineyl)propan-2-yl)isonicotinamide ()
- Structure : Hydrazineyl linker with isonicotinamide and trifluoromethylphenyl groups.
- Activity : Anti-tubercular agent, demonstrating the versatility of trifluoromethylphenyl-amides in antimicrobial design .
2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide ()
- Structure : Fluorinated biphenyl and amphetamine-derived propan-2-yl group.
- Key Differences : Biphenyl replaces benzofuran, and fluorine substitutes for trifluoromethyl, reducing steric and electronic effects.
- Synthesis : Hybrid molecule combining NSAID (flurbiprofen) and amphetamine motifs, suggesting dual analgesic and stimulant properties .
Comparative Analysis of Key Properties
Structure-Activity Relationship (SAR) Insights
- Trifluoromethyl Phenyl Group : Critical for target binding in antiparasitic () and anti-inflammatory () compounds. Its electron-withdrawing nature enhances ligand-receptor interactions .
- Benzofuran vs. Indole/Biphenyl : Benzofuran’s oxygen atom may improve solubility over indole, while biphenyl systems () offer greater conformational flexibility.
- Amide Linkers : Propanamide backbones (target compound, ) balance rigidity and metabolic stability, whereas sulfonamides () increase acidity for ionizable targets.
Biological Activity
N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-[4-(trifluoromethyl)phenyl]propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C19H20F3N
- Molecular Weight : 345.36 g/mol
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interactions with various biological targets, leading to potential therapeutic effects. Below are the key areas of biological activity:
1. Anticancer Activity
Recent studies have indicated that derivatives of benzofuran compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Example A | A549 (Lung cancer) | 26 |
| Example B | MCF7 (Breast cancer) | 49.85 |
These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death.
2. Neuroprotective Effects
The compound has also been studied for its neuroprotective properties. A related study on benzofuran derivatives indicated their potential in ameliorating cognitive deficits and depressive-like behaviors induced by stressors such as sleep deprivation. The mechanism involves the modulation of neurotransmitter systems and reduction of oxidative stress markers.
3. Anti-inflammatory Properties
Inflammation is a key factor in many chronic diseases, and compounds like this compound have been evaluated for their anti-inflammatory effects. In vitro studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines and enzymes, suggesting a potential role in treating inflammatory conditions.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : It can affect pathways such as MAPK/ERK and PI3K/Akt, which are crucial for cell survival and proliferation.
Case Studies
Several case studies have highlighted the efficacy of benzofuran derivatives in various therapeutic contexts:
- Antitumor Activity : A study evaluated a series of benzofuran derivatives for their anticancer activity against different cell lines, revealing significant cytotoxic effects at low concentrations.
- Neurobehavioral Studies : Research on related compounds demonstrated improvements in cognitive function and reductions in depressive symptoms in animal models subjected to stress.
Q & A
Q. What are the critical structural features of this compound, and how are they validated experimentally?
Methodological Answer: The compound’s structure is characterized by a benzofuran moiety, a propanamide linker, and a 4-(trifluoromethyl)phenyl group. Key structural validation involves:
- X-ray crystallography to determine bond lengths, torsion angles (e.g., C–C–N–C torsion angle of 112.5°), and hydrogen-bonding networks (N–H⋯O interactions forming chains along the c-axis) .
- Spectroscopic techniques (¹H/¹³C NMR, FT-IR) to confirm functional groups, such as the trifluoromethyl (-CF₃) stretch at ~1150 cm⁻¹ and benzofuran aromatic signals .
- Thermogravimetric analysis (TGA) to assess thermal stability, with decomposition temperatures >200°C indicating robustness in high-temperature applications .
Q. What synthetic routes are reported, and what are the optimal reaction conditions?
Methodological Answer: Synthesis typically involves a multi-step approach:
Coupling of benzofuran derivatives : React 1-benzofuran-2-ylpropan-2-amine with 3-[4-(trifluoromethyl)phenyl]propanoyl chloride in dry dichloromethane under nitrogen, using triethylamine as a base (yield: 72–78%) .
Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol to achieve >98% purity .
Critical factors :
- Moisture-sensitive intermediates require anhydrous conditions.
- Temperature control (<40°C) prevents decomposition of the trifluoromethyl group .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported synthetic yields or crystallographic data?
Methodological Answer: Discrepancies often arise from variations in reaction conditions or analytical methods. Strategies include:
- Reproducibility checks : Replicate syntheses using standardized protocols (e.g., inert atmosphere, controlled stoichiometry) .
- Advanced characterization : Use single-crystal XRD to confirm polymorphism or solvate formation, which may explain differing melting points or spectral data .
- Statistical analysis : Apply Design of Experiments (DoE) to identify critical variables (e.g., solvent polarity, catalyst loading) affecting yield .
Q. What computational approaches predict the compound’s biological activity or binding modes?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., serotonin receptors, where the benzofuran group may occupy hydrophobic pockets) .
- QSAR studies : Correlate electronic descriptors (e.g., Hammett σ values for -CF₃) with bioactivity data from analogs .
- MD simulations : Assess conformational stability in aqueous vs. lipid environments, leveraging torsion angle data from crystallography .
Q. How does the trifluoromethyl group influence physicochemical properties and reactivity?
Methodological Answer: The -CF₃ group:
- Enhances lipophilicity (logP increases by ~1.2 units), improving blood-brain barrier penetration .
- Resists metabolic oxidation due to strong C–F bonds, confirmed via cytochrome P450 inhibition assays .
- Alters electronic density : Electron-withdrawing effects reduce basicity of the propanamide nitrogen (pKa ~8.5 vs. ~10.2 for non-fluorinated analogs) .
Q. What strategies stabilize this compound under acidic or oxidative conditions?
Methodological Answer:
- pH stability : Conduct accelerated degradation studies (e.g., 0.1M HCl, 40°C) showing >90% intact compound after 24 hours, attributed to the -CF₃ group’s electron-withdrawing stabilization .
- Oxidative resistance : Use radical scavengers (e.g., BHT) during storage, as the benzofuran moiety is prone to peroxide-mediated degradation .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on biological activity?
Methodological Answer:
- Assay standardization : Compare IC₅₀ values under identical conditions (e.g., cell line, incubation time). For example, discrepancies in antimicrobial activity may arise from variations in MIC testing protocols .
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
